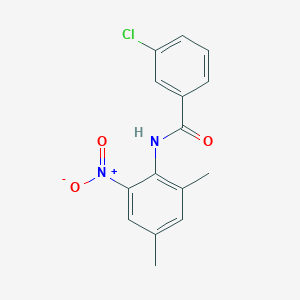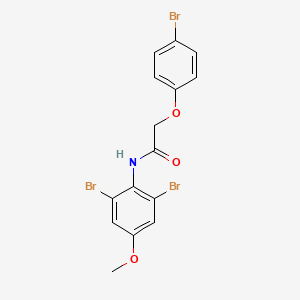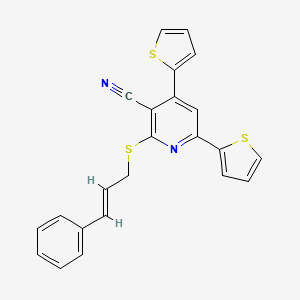
3-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group, two methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,4-dimethyl-6-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides with different functional groups replacing the chloro group.
Reduction: Formation of 3-amino-N-(2,4-dimethyl-6-nitrophenyl)benzamide.
Oxidation: Formation of carboxylic acid derivatives of the original compound.
Scientific Research Applications
3-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide can be compared with other similar compounds, such as:
2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure but with methoxy groups instead of methyl groups.
2,4-dichloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide: Similar structure but with an additional chloro group.
3-chloro-N-(2,4-dimethylphenyl)benzamide: Similar structure but without the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physicochemical properties.
Properties
Molecular Formula |
C15H13ClN2O3 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
3-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-6-10(2)14(13(7-9)18(20)21)17-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,17,19) |
InChI Key |
XZQLGCIXQURLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-fluorophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11560714.png)
![2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11560729.png)
![4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11560731.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11560739.png)
![2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate](/img/structure/B11560742.png)
![2-amino-4-(2-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11560744.png)


![methyl 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11560762.png)
![N'-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11560770.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11560780.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11560781.png)
![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B11560785.png)
